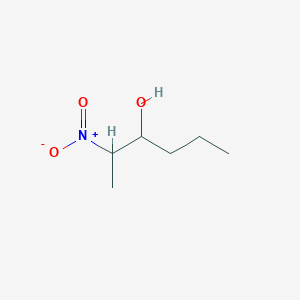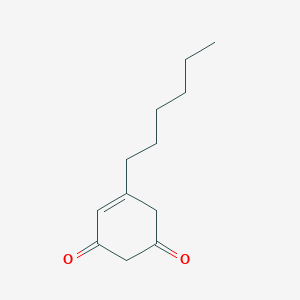
5-Hexylcyclohex-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexylcyclohex-4-ene-1,3-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring with a hexyl group attached at the 5-position and two keto groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylcyclohex-4-ene-1,3-dione typically involves the reaction of cyclohexane derivatives with appropriate reagents under controlled conditions. One common method includes the use of 1,3-cyclohexanedione as a starting material, which undergoes alkylation with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hexylcyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Hexylcyclohex-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism by which 5-Hexylcyclohex-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, and effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the hexyl group.
5-Methylcyclohex-4-ene-1,3-dione: Similar structure with a methyl group instead of a hexyl group.
5-Phenylcyclohex-4-ene-1,3-dione: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
5-Hexylcyclohex-4-ene-1,3-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new applications .
Properties
CAS No. |
5447-85-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-hexylcyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
OHOSERCMJSAKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


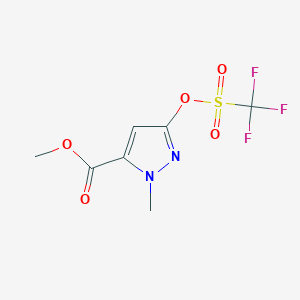
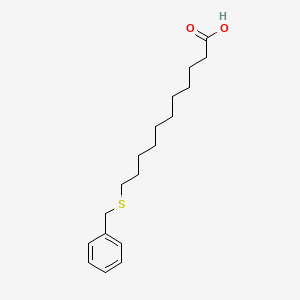

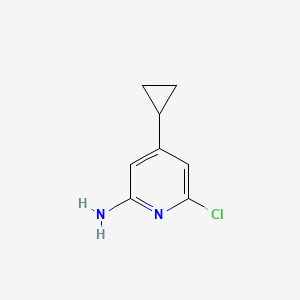

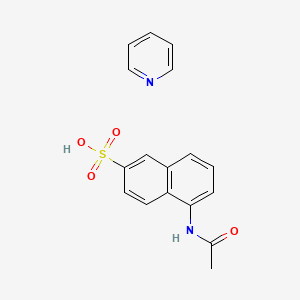
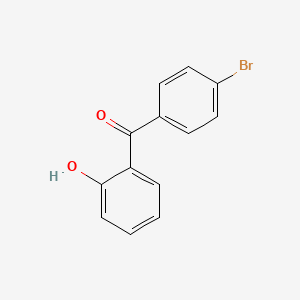
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

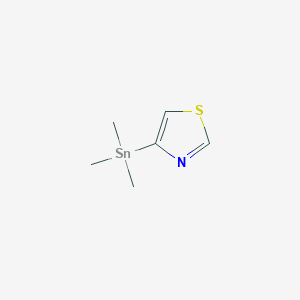
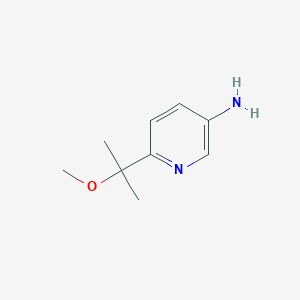
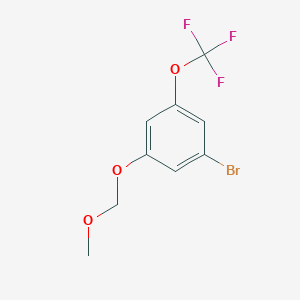
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
